SIRT2-IN-8 (B2) vs AGK2: 10-Fold Potency Differential in Enzymatic Inhibition
SIRT2-IN-8 (B2) exhibits an IC50 of 35 μM for SIRT2 inhibition . AGK2, a structural analog derived from B2 optimization, demonstrates an IC50 of 3.5 μM—a 10-fold enhancement in potency [1]. This differential is fundamental for researchers requiring precise titration of SIRT2 inhibition intensity or those investigating concentration-dependent phenotypic outcomes.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 35 μM |
| Comparator Or Baseline | AGK2: 3.5 μM |
| Quantified Difference | 10-fold lower potency (AGK2 is 10× more potent) |
| Conditions | Recombinant SIRT2 enzyme assay; fluorescence-based activity measurement |
Why This Matters
This 10-fold potency gap defines SIRT2-IN-8 as a moderate-activity tool compound, suitable for partial inhibition studies where complete SIRT2 blockade may produce confounding cytotoxicity or off-target effects.
- [1] Outeiro, T.F. et al. (2007). Sirtuin 2 inhibitors rescue α-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519. AGK2 IC50 = 3.5 μM. View Source
